2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is structurally characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an ethanamine chain. This compound is often used in research and forensic applications due to its ability to inhibit the deamination of tyramine and tryptamine by monoamine oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method is efficient and yields a high purity product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of polyphosphoric acid as a catalyst is common due to its effectiveness in promoting the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, which can be further utilized in different chemical syntheses.
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes.
Biology: The compound is used to study the inhibition of monoamine oxidase, which is crucial for understanding neurotransmitter metabolism.
Industry: It is used in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The primary mechanism of action of 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride involves the inhibition of monoamine oxidase, an enzyme responsible for the deamination of neurotransmitters such as tyramine and tryptamine . By inhibiting this enzyme, the compound increases the levels of these neurotransmitters, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the ethanamine chain.
4-Bromo-2,5-dimethoxyphenethylamine: Another related compound with a bromine atom and different methoxy group positions.
Uniqueness
2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and its ability to inhibit monoamine oxidase effectively. This makes it particularly valuable in research focused on neurotransmitter metabolism and the development of therapeutic agents.
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-4-8(6-7-11)10(9)13-2;/h3-5H,6-7,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEPFTKNSNORJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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